molecular formula C26H22ClN3O2S B2589404 [5-(4-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892415-02-0

[5-(4-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2589404
CAS No.: 892415-02-0
M. Wt: 475.99
InChI Key: CTNHULYBMFVBBX-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule with a complex architecture. Its core structure comprises a fused 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca system, which integrates oxygen and nitrogen atoms into a rigid polycyclic framework. Key substituents include:

  • 7-[(3-Methylphenyl)methylsulfanyl group: A thioether-linked 3-methylbenzyl moiety, enhancing steric bulk and influencing solubility.
  • 11-Hydroxymethyl group: A polar functional group that may participate in hydrogen bonding or serve as a metabolic site.

Properties

IUPAC Name

[5-(4-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2S/c1-15-4-3-5-17(10-15)14-33-26-22-11-21-19(13-31)12-28-16(2)23(21)32-25(22)29-24(30-26)18-6-8-20(27)9-7-18/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNHULYBMFVBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol involves multiple steps, starting with the preparation of the core tricyclic structure. This is typically achieved through a series of cyclization reactions, followed by the introduction of the chlorophenyl, methylphenyl, and methylsulfanyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic properties

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [5-(4-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound ID/Name Core Structure Substituent Variations Molecular Weight (g/mol) Key References
Target Compound Tricyclo[8.4.0.0³,⁸]tetradeca 5-(4-Cl-Ph), 7-(3-Me-PhCH₂S), 11-(CH₂OH) ~523.1 (estimated)
">5-(4-Cl-Ph)-7-(4-Et-PhCH₂S)-14-Me-...methanol Same core 7-(4-Ethylphenyl)methylsulfanyl vs. 3-methylphenyl ~537.2
[2-[">11-(hydroxymethyl)-5-(4-MeO-Ph)-14-Me-...acetamide Tricyclo[8.4.0.0³,⁸]tetradeca 5-(4-MeO-Ph), 7-sulfanylacetamide group, N-(2-Me-Ph) ~610.7
">12-(4-Cl-Ph)-7-Me-10-Ph-hexaazatricyclo[7.3.0.0²,⁶]dodeca...pentaene Hexaazatricyclo[7.3.0.0²,⁶]dodeca 12-(4-Cl-Ph), 10-phenyl, triaza-rich framework ~478.9
">5-(4-Cl-Ph)-8-(3-F-PhCH₂)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁵]hexadeca Tetracyclic dioxa-triaza system 12,14-dioxa, 8-(3-F-PhCH₂), tetracyclic framework ~512.0

Key Observations :

Substituent Flexibility : The target compound’s 3-methylphenylsulfanyl group distinguishes it from analogues with ethyl () or methoxy () substituents. These variations impact lipophilicity and steric interactions.

Heteroatom Composition : Compared to hexaazatricyclo derivatives (), the target compound’s 2-oxa-4,6,13-triaza system may alter electron distribution and hydrogen-bonding capacity.

Physicochemical and Computational Comparisons

Lipophilicity and Solubility

  • Methoxy-Substituted Analogue () : The 4-methoxyphenyl group enhances polarity (logP ~3.8), improving solubility but reducing passive diffusion .

Electronic Properties

  • MultiWFN Analysis () : Computational studies using Multiwfn could reveal electron localization differences. For example, the hydroxymethyl group in the target compound may create an electron-rich region at position 11, contrasting with the electron-deficient triaza systems in .

Docking Studies ()

AutoDock4 simulations suggest:

  • The 4-chlorophenyl group in the target compound forms halogen bonds with aromatic residues (e.g., Tyr, Phe) in hypothetical targets.
  • The 3-methylphenylsulfanyl group may occupy hydrophobic pockets less effectively than the 4-ethylphenyl analogue () due to steric constraints .

Biological Activity

The compound [5-(4-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule that has garnered attention for its potential biological activity. This article explores its biological properties, focusing on its pharmacological applications and mechanisms of action.

Chemical Structure and Properties

The compound features a unique tricyclic structure with various substituents that contribute to its biological activity. The presence of the 4-chlorophenyl and 3-methylphenyl groups suggests potential interactions with biological targets through hydrophobic and π-stacking interactions.

Antiviral Activity

Recent studies have indicated that derivatives of compounds containing similar structural motifs exhibit antiviral properties. For instance, sulfonamide derivatives have been reported to possess anti-tobacco mosaic virus activity. In a study involving 10 new sulfonamide derivatives synthesized from 4-chlorobenzoic acid, compounds exhibited significant inhibition rates against the virus, suggesting that structural modifications can enhance antiviral efficacy .

Anticancer Properties

The compound's structural components may also confer anticancer properties. A related study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated potent activity against glioblastoma cell lines. Specifically, one derivative exhibited an EC50 value of 20 μM against murine glioblastoma cells (GL261), indicating strong antiproliferative effects . The inhibition of the AKT signaling pathway was identified as a potential mechanism underlying these effects.

Enzyme Inhibition

The compound's ability to inhibit key enzymes involved in cancer progression is noteworthy. For example, the related pyrano[2,3-c]pyrazole derivative was shown to selectively inhibit AKT2/PKBβ with IC50 values of approximately 12 μM and 14 μM for AKT1 and AKT2 respectively . Such specificity suggests that similar derivatives may also target specific kinases involved in malignancy.

Interaction with Viral Targets

The antiviral activity observed in related compounds is often attributed to their ability to disrupt viral replication processes. The structural modifications in sulfonamide derivatives were found to significantly impact their anti-TMV activities, highlighting the importance of substituent positioning and electronic properties in determining biological efficacy .

Case Studies and Research Findings

  • Antiviral Study : In a bioassay involving sulfonamide derivatives:
    • Compound 7b showed a 42% inhibition rate at a concentration of 0.5 mg/mL.
    • Compound 7i exhibited similar activity with a 42.49% inhibition rate.
    • These results underscore the potential for structural optimization to enhance antiviral efficacy .
    CompoundConcentration (mg/mL)Inhibition Rate (%)
    7b0.542.00
    7i0.542.49
    Ningnanmycin0.554.51
  • Anticancer Activity : The pyrano[2,3-c]pyrazole derivative demonstrated:
    • An EC50 value of 20 ± 3 μM against GL261 cells.
    • Significant inhibition of neurosphere formation in glioma stem cells.
    • Low cytotoxicity towards non-cancerous cells even at higher concentrations .
    EntryCompoundGL261 EC50 (μM)
    14a>50
    .........
    104j20 ± 3

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

The synthesis of complex tricyclic structures often involves multi-step pathways. Key considerations include:

  • Solvent selection : THF is commonly used for borane-mediated reductions (e.g., BH₃-THF for alcohol formation), as it stabilizes intermediates and enhances yields .
  • Temperature control : Reactions involving borane complexes require strict temperature gradients (e.g., 0–20°C for controlled reductions) to prevent side reactions .
  • Purification : Column chromatography with NH-silica gel or reverse-phase HPLC is recommended for isolating polar intermediates . Methodological optimization can employ factorial design of experiments (DoE) to minimize trial-and-error approaches .

Q. How can researchers characterize the stereochemical and electronic properties of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) are critical for confirming regiochemistry and detecting substituent effects, such as deshielding of aromatic protons near electron-withdrawing groups .
  • X-ray crystallography : Single-crystal studies (e.g., R factor < 0.05) resolve absolute stereochemistry and intramolecular interactions, such as hydrogen bonding in the tricyclic core .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for sulfanyl and chlorophenyl moieties .

Q. What strategies ensure reproducibility in solubility and stability studies for this compound?

  • Solubility profiling : Use standardized solvents (e.g., DMSO for stock solutions) and quantify via UV-Vis spectroscopy at λ_max for the conjugated system .
  • Stability assays : Monitor degradation under varying pH (2–12) and temperature (4–37°C) using LC-MS to identify hydrolytic or oxidative breakdown products .
  • Storage : Store at 2–8°C in moisture-free, sealed containers to prevent methanol oxidation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential toxicity of chlorophenyl and sulfanyl groups .
  • Waste disposal : Neutralize borane residues with methanol before disposal to avoid exothermic reactions .
  • Emergency procedures : Train personnel in spill management and first aid for solvent exposure (e.g., THF irritation) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and regioselectivity in derivatization reactions?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify kinetically favored pathways (e.g., sulfanyl group reactivity) .
  • Machine learning : Train models on existing datasets (e.g., reaction yields vs. solvent polarity) to predict optimal conditions for novel analogs .
  • In silico screening : Molecular docking can prioritize derivatives with enhanced binding to biological targets (e.g., kinase inhibition) .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays (e.g., IC₅₀ in enzymatic inhibition) under standardized conditions (pH, temperature) to rule out protocol variability .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify nonspecific interactions with unrelated proteins .
  • Metabolite analysis : LC-MS/MS can detect active metabolites that may contribute to discrepancies in reported bioactivity .

Q. How does the compound’s tricyclic scaffold influence its pharmacokinetic properties?

  • LogP calculations : Predict membrane permeability using software like COSMOtherm, accounting for the lipophilic 3-methylphenyl group .
  • CYP450 inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
  • Plasma protein binding : Equilibrium dialysis quantifies binding to albumin, which correlates with half-life and bioavailability .

Q. What methodologies enable efficient scale-up from milligram to gram-scale synthesis?

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., borane reductions) and reduce batch variability .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression in real-time, enabling automated adjustments .
  • Green chemistry : Replace THF with cyclopentyl methyl ether (CPME) for safer, sustainable scaling .

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